molecular formula C23H36N2O5 B2893479 (S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate CAS No. 160800-65-7

(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B2893479
CAS No.: 160800-65-7
M. Wt: 420.55
InChI Key: XJDVGABQIFOWFC-SCQOQHIRSA-N
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Description

(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C23H36N2O5 and its molecular weight is 420.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

Boc-Dap-NE is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of Boc-Dap-NE is tubulin , a globular protein that is the main component of the cytoskeleton in cells. Tubulin forms microtubules, which are essential for cell division and maintaining cell shape .

Mode of Action

Boc-Dap-NE acts as an intermediate in the synthesis of Monomethyl auristatin E (MMAE), which is an inhibitor of tubulin polymerization . MMAE can be used to synthesize ADCs as ADC Cytotoxin . The ADCs are comprised of an antibody to which MMAE is attached through an ADC linker . The ADCs exhibit high selectivity and toxicity to the tumor .

Biochemical Pathways

The primary biochemical pathway affected by Boc-Dap-NE is the polymerization of tubulin . By inhibiting this process, Boc-Dap-NE disrupts the formation of microtubules, which are essential for cell division and maintaining cell shape .

Pharmacokinetics

The pharmacokinetics of Boc-Dap-NE are largely determined by its role as an intermediate in the synthesis of MMAE . The ADCs, to which MMAE is attached, are designed to increase efficacy and reduce the toxicity of payloads compared with traditional cytotoxic drugs . The selective delivery of cytotoxic drugs to tumor cells increases the percentage of cytotoxic molecules that reach the tumor, thus broadening the therapeutic window .

Result of Action

The molecular and cellular effects of Boc-Dap-NE’s action are primarily seen in its role as an intermediate in the synthesis of MMAE . The inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .

Action Environment

The action of Boc-Dap-NE is influenced by various environmental factors. The stability of the ADC linker is crucial in the blood system to reduce the release of the payload and the subsequent off-target toxicity . In the tumor microenvironment, some payloads are released to kill the tumor cells .

Properties

IUPAC Name

tert-butyl (2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDVGABQIFOWFC-SCQOQHIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160800-65-7
Record name Boc-dap-NE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160800657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BOC-DAP-NE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASQ83R8UEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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